Glycolic acid

Catalog No.
S530163
CAS No.
79-14-1
M.F
C2H4O3
C2H4O3
HOCH2COOH
M. Wt
76.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycolic acid

CAS Number

79-14-1

Product Name

Glycolic acid

IUPAC Name

2-hydroxyacetic acid

Molecular Formula

C2H4O3
C2H4O3
HOCH2COOH

Molecular Weight

76.05 g/mol

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)

InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-N

SMILES

C(C(=O)O)O

Solubility

Soluble in ethanol, ethyl ether
Soluble in methanol, acetone, acetic acid
Solubility in water: very good

Synonyms

glycolate, glycolic acid, glycolic acid, 1-(14)C-labeled, glycolic acid, 2-(14)C-labeled, glycolic acid, calcium salt, glycolic acid, monoammonium salt, glycolic acid, monolithium salt, glycolic acid, monopotassium salt, glycolic acid, monosodium salt, glycolic acid, potassium salt, hydroxyacetic acid, potassium glycolate

Canonical SMILES

C(C(=O)O)O

Description

The exact mass of the compound Glycolic acid is 76.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1x10+6 mg/l at 25 °c (est)soluble in ethanol, ethyl ethersoluble in methanol, acetone, acetic acidsolubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. It belongs to the ontological category of 2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

Exfoliation and Skin Rejuvenation

One of the primary applications of glycolic acid is exfoliation. Due to its small molecular size, GA penetrates the outermost layer of the skin (stratum corneum) and loosens the connections between dead skin cells. This shedding process promotes the growth of new, healthier skin cells, resulting in a smoother, brighter complexion []. Studies have shown its efficacy in improving the appearance of fine lines, wrinkles, and sun damage [, ].

Treatment of Acne

Glycolic acid plays a role in managing acne by addressing several contributing factors. It exfoliates clogged pores, reduces inflammation, and helps regulate abnormal keratinocyte differentiation, a process linked to acne formation []. Research suggests that topical GA can be effective as a monotherapy for mild acne and as a combination therapy for moderate acne [].

Hyperpigmentation

Glycolic acid can improve the appearance of hyperpigmentation, including age spots and sunspots. By promoting cell turnover and inhibiting melanin production, GA helps fade existing pigmentation and even out skin tone []. Studies have demonstrated its effectiveness in treating melasma, a type of facial hyperpigmentation [].

Glycolic acid, also known as hydroxyacetic acid or 2-hydroxyethanoic acid, is the simplest alpha-hydroxy acid (AHA) with the molecular formula C2H4O3C_2H_4O_3. It is a colorless, odorless crystalline solid that is highly soluble in water and has a melting point of approximately 75 °C. Glycolic acid possesses both carboxyl and hydroxyl functional groups, which contribute to its unique chemical properties and biological activities .

This compound is naturally found in various fruits, such as sugarcane, pineapple, and unripe grapes, and can also be synthesized chemically. Its hygroscopic nature allows it to absorb moisture from the environment, making it a valuable ingredient in numerous cosmetic formulations .

  • Glycolic acid can cause irritation, stinging, and burning sensations on the skin, especially at higher concentrations and with prolonged use [].
  • It increases skin sun sensitivity, so sunscreen use is crucial [].
  • Direct eye contact should be avoided [].

Data:

  • The Cosmetic Ingredient Review (CIR) Expert Panel concluded that glycolic acid is safe for use in cosmetics at concentrations up to 10%.
. For instance, its ability to form coordination complexes with metal ions (such as lead(II) and copper(II)) highlights its potential in catalysis and material science applications . Additionally, research indicates that glycolic acid's interactions in cosmetic formulations can enhance the stability and efficacy of active ingredients .

Glycolic acid is widely recognized for its biological activity, particularly in dermatology. It functions as an exfoliant by breaking down the lipid bonds that hold dead skin cells together, promoting cell turnover and revealing fresher skin beneath. This property makes it effective for treating various skin conditions such as acne, hyperpigmentation, and signs of aging like fine lines and wrinkles .

Glycolic acid can be synthesized through several methods:

  • Catalytic Reaction of Formaldehyde with Synthesis Gas: This is one of the most common industrial methods for producing glycolic acid. It involves the reaction of formaldehyde with carbon monoxide and hydrogen under specific conditions .
  • Chloroacetic Acid Method: This method involves reacting chloroacetic acid with sodium hydroxide followed by re-acidification to yield glycolic acid .
  • Electrolytic Reduction of Oxalic Acid: This process converts oxalic acid into glycolic acid through electrolysis .
  • Natural Extraction: Glycolic acid can also be extracted from natural sources such as sugarcane and other fruits .

Glycolic acid has a wide range of applications across various industries:

  • Cosmetics: Predominantly used in skincare products for its exfoliating properties.
  • Pharmaceuticals: Utilized in formulations for treating skin conditions.
  • Food Industry: Acts as a flavoring agent and preservative.
  • Textile Industry: Employed as a dyeing agent.
  • Organic Synthesis: Serves as an intermediate in the synthesis of other compounds, including polymers like polyglycolic acid .

Several compounds are structurally or functionally similar to glycolic acid. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Acetic AcidC2H4O2C_2H_4O_2A simple carboxylic acid; weaker than glycolic acid.
Lactic AcidC3H6O3C_3H_6O_3An alpha-hydroxy acid; similar exfoliating properties but larger molecular structure.
Citric AcidC6H8O7C_6H_8O_7A tricarboxylic acid; used primarily as a preservative and flavoring agent.
Malic AcidC4H6O5C_4H_6O_5Found in apples; used for its tart flavor and antioxidant properties.

Glycolic acid stands out due to its small size and high efficacy as an exfoliant compared to these similar compounds. Its ability to penetrate the skin effectively makes it particularly valuable in cosmetic applications .

Chemical Synthesis Routes

Chemical synthesis represents the predominant industrial approach for glycolic acid production, offering established pathways with proven commercial viability. These methodologies leverage diverse chemical transformations and catalytic processes to achieve efficient conversion of readily available feedstocks into glycolic acid.

Hydrolysis of Chloroacetic Acid with Alkaline Catalysts

The hydrolysis of monochloroacetic acid using alkaline catalysts constitutes one of the most extensively utilized commercial routes for glycolic acid production [1] [4] [5]. This well-established methodology involves the nucleophilic substitution of chloroacetic acid with sodium hydroxide, followed by subsequent acidification to yield glycolic acid.

The reaction mechanism proceeds through the following sequence:
ClCH₂COOH + NaOH → HOCH₂COONa + NaCl
HOCH₂COONa + HCl → HOCH₂COOH + NaCl

Process conditions for this methodology typically involve elevated temperatures ranging from 90°C to 130°C, with molten monochloroacetic acid contacted with 50 percent aqueous sodium hydroxide [4]. The resulting glycolic acid solution achieves concentrations of approximately 60 percent and contains 12-14 percent sodium chloride as a byproduct [4].

Industrial implementation requires careful optimization of several critical parameters. The reaction temperature must be maintained within the specified range to ensure complete conversion while minimizing thermal degradation. The sodium hydroxide to chloroacetic acid molar ratio significantly influences reaction kinetics and product yield. Typical industrial processes employ a slight excess of sodium hydroxide to drive the reaction to completion.

Product recovery and purification present significant challenges in this methodology. The resulting glycolic acid solution contains substantial quantities of sodium chloride, necessitating sophisticated separation techniques. Salt removal is typically accomplished through evaporative concentration followed by extraction of the acid with acetone [4]. This multi-step purification process contributes to increased production costs and energy consumption.

The primary advantages of this methodology include the readily available and cost-effective raw materials, well-established reaction kinetics, and proven industrial scalability. Monochloroacetic acid represents a widely produced industrial chemical with established supply chains and predictable pricing. The reaction achieves high conversion rates under optimized conditions, with yields approaching theoretical values.

However, several disadvantages limit the sustainability and environmental acceptability of this approach. The production of substantial quantities of sodium chloride as a waste byproduct requires additional disposal considerations and environmental management. The use of chlorinated organic compounds raises concerns regarding potential environmental persistence and toxicity. Energy-intensive purification steps contribute to higher overall production costs and increased carbon footprint.

Recent advancements in this methodology focus on process intensification through reactive distillation techniques. Innovative reactor designs combine reaction and separation operations in a single unit, potentially reducing energy consumption and improving overall process efficiency [6] [7]. These developments aim to address traditional limitations while maintaining the inherent advantages of this established synthetic route.

Carbonylation of Formaldehyde via Catalytic Processes

The carbonylation of formaldehyde represents a strategically important synthetic pathway that utilizes carbon monoxide and formaldehyde as primary feedstocks for glycolic acid production [1] [8] [9]. This methodology offers the advantage of utilizing readily available one-carbon building blocks, providing an alternative route that avoids chlorinated intermediates.

The fundamental reaction involves the insertion of carbon monoxide into the carbon-hydrogen bond of formaldehyde in the presence of water:
CH₂O + CO + H₂O → HOCH₂COOH

Process development for formaldehyde carbonylation requires sophisticated catalyst systems capable of activating both carbon monoxide and formaldehyde under practical reaction conditions. Early industrial implementations utilized homogeneous acidic catalysts including sulfuric acid, hydrochloric acid, phosphoric acid, boron fluoride, formic acid, and glycolic acid itself [9]. These systems typically operate at temperatures between 50°C and 350°C with pressures ranging from 5 to 1500 atmospheres [8] [9].

Modern catalyst development has focused on heteropolyacid systems that provide enhanced selectivity and stability. Acidic polyoxometalate compounds with high surface acidity (greater than 60 μmol g⁻¹) and Hammett acidity values less than -12.8 have demonstrated superior performance for this transformation [8]. These heterogeneous catalysts offer advantages including easier product separation, reduced corrosion issues, and potential for catalyst recycling.

The reaction mechanism involves initial coordination of formaldehyde to the acidic catalyst surface, followed by carbon monoxide insertion and subsequent hydrolysis to form glycolic acid. The process requires careful optimization of several critical parameters including temperature, pressure, catalyst concentration, and reactant ratios to achieve optimal conversion and selectivity.

Recent innovations have explored the development of pseudo-heterogeneous catalyst systems that combine homogeneous acids with solid supports [9]. These hybrid systems aim to capture the high activity of homogeneous catalysts while providing the separation advantages of heterogeneous systems. The enhanced catalytic performance results from interactions between the homogeneous acid and the solid support surface, creating highly active catalytic sites.

Thermodynamic analysis of the carbonylation pathway indicates that the reaction is thermodynamically favorable under typical operating conditions. The large negative Gibbs energy change results from the formation of new carbon-carbon and carbon-oxygen bonds coupled with the hydrolysis step [3]. This thermodynamic driving force enables efficient conversion even under moderate reaction conditions.

Industrial implementation of formaldehyde carbonylation requires sophisticated high-pressure reactor systems capable of handling corrosive reaction environments. The need for specialized equipment and high-pressure operation contributes to increased capital costs compared to alternative synthetic routes. However, the atom-economical nature of the reaction and the availability of feedstocks from renewable sources provide compelling advantages for sustainable glycolic acid production.

Process optimization studies have identified several key factors affecting reaction performance. Higher carbon monoxide pressures generally favor increased reaction rates and glycolic acid yields. The water content significantly influences both reaction kinetics and product selectivity, with optimal water concentrations balancing formaldehyde solubility and product formation. Catalyst concentration affects both reaction rate and catalyst stability, requiring optimization to balance productivity and economic considerations.

The carbonylation pathway offers several distinct advantages including high atom economy, utilization of readily available feedstocks, and potential for integration with existing carbon monoxide production infrastructure. The reaction can potentially utilize carbon monoxide derived from renewable sources, contributing to more sustainable chemical production. Additionally, the absence of chlorinated intermediates eliminates concerns regarding halogenated waste generation.

Challenges associated with this methodology include the requirement for high-pressure operation, potential catalyst deactivation under reaction conditions, and the need for efficient carbon monoxide handling systems. The corrosive nature of some catalyst systems necessitates specialized reactor materials and frequent maintenance. Additionally, the economic viability depends critically on carbon monoxide pricing and availability.

Electrochemical Reduction of Oxalic Acid

Electrochemical reduction of oxalic acid represents an innovative and environmentally sustainable approach for glycolic acid synthesis that operates under mild reaction conditions while offering precise control over product selectivity [10] [11] [12]. This methodology utilizes electrical energy to drive the four-electron, four-proton reduction of oxalic acid to glycolic acid, providing an alternative to thermal catalytic processes.

The fundamental electrochemical transformation involves the selective reduction of one carboxyl group in oxalic acid while maintaining the other carboxyl functionality:
HOOC-COOH + 4H⁺ + 4e⁻ → HOCH₂COOH + H₂O

This reaction represents a challenging selective reduction requiring careful control of electrode materials, electrolyte composition, applied potential, and reaction conditions to achieve high selectivity for glycolic acid formation while minimizing overreduction to ethylene glycol or alternative reaction pathways leading to acetic acid formation [13].

Catalyst development for oxalic acid electroreduction has focused primarily on titanium dioxide-based materials, particularly anatase phase structures that demonstrate exceptional selectivity for glycolic acid formation [10] [11] [12]. Mesoporous titanium dioxide spheres synthesized using sol-gel and hydrothermal methods with ammonia hydroxide as a pore-forming agent have shown outstanding electrocatalytic performance [12].

The catalytic mechanism involves the titanium(IV)/titanium(III) redox couple as the active site for oxalic acid reduction. Initially, titanium(IV) centers are reduced to titanium(III) under applied cathodic potential. The titanium(III) species then serve as the active sites for oxalic acid reduction, facilitating the selective four-electron reduction pathway [12]. The mesoporous structure provides high surface area and exposes numerous active sites while the porous architecture helps control intermediate diffusion to enhance selectivity.

Advanced electrode designs have incorporated titanium dioxide nanotubes that demonstrate length-dependent selectivity for glycolic acid formation [10]. The selectivity of the four-electron reduction depends critically on nanotube length, with optimal dimensions providing enhanced conversion rates and glycolic acid selectivity. These structured electrodes offer improved mass transport characteristics and increased electrochemically active surface area compared to conventional planar electrodes.

Polymer electrolyte alcohol electrosynthesis cells (PEAEC) represent a significant technological advancement for continuous glycolic acid production from oxalic acid [11]. These systems employ Nafion membrane-electrode assemblies with titanium dioxide catalysts directly grown on titanium mesh or felt substrates. The polymer electrolyte configuration enables continuous operation with excellent product separation and high energy conversion efficiency.

Experimental results from optimized PEAEC systems demonstrate remarkable performance characteristics including maximum energy conversion efficiency of 49.6 percent and continuous 99.8 percent conversion of 1 M oxalic acid solutions [11]. These performance metrics represent significant improvements over conventional batch electrochemical systems and approach levels suitable for industrial implementation.

Process optimization studies have identified several critical parameters affecting electrochemical performance. The applied potential must be carefully controlled to maintain the selective four-electron reduction pathway while avoiding competing reactions such as hydrogen evolution or overreduction to ethylene glycol. Electrolyte pH significantly influences both reaction kinetics and product distribution, with optimal conditions typically in acidic media.

Temperature effects on electrochemical reduction demonstrate that ambient temperature operation is feasible while elevated temperatures can enhance reaction rates at the expense of energy efficiency [12]. The mild temperature requirements represent a significant advantage compared to thermal catalytic processes, reducing energy consumption and enabling operation with renewable electricity sources.

Recent developments have explored ruthenium-based catalysts for oxalic acid hydrogenation to glycolic acid as a complementary approach to electrochemical reduction [13] [14]. These thermal catalytic systems operate at moderate temperatures (50-65°C) and pressures (60 bar) with ruthenium supported on carbon demonstrating superior activity compared to other metal catalysts. The combination of lower temperature requirements and high selectivity makes these systems attractive for integration with electrochemical approaches.

The electrochemical methodology offers several compelling advantages including operation under ambient conditions, precise control over reaction selectivity, absence of chemical reducing agents, and potential for integration with renewable electricity sources. The mild reaction conditions minimize energy requirements and reduce equipment complexity compared to high-temperature, high-pressure alternatives.

Challenges associated with electrochemical reduction include electrode stability under prolonged operation, current efficiency optimization, and scale-up considerations for industrial implementation. The relatively low volumetric productivity compared to thermal catalytic processes may require larger reactor volumes for equivalent production capacity. Additionally, the economics depend critically on electricity costs and electrode material expenses.

Reactive Distillation Techniques for Enhanced Yield

Reactive distillation represents an innovative process intensification technology that combines chemical reaction and product separation in a single integrated unit, offering significant advantages for glycolic acid production including enhanced yields, reduced energy consumption, and simplified process design [6] [7]. This methodology addresses traditional limitations of conventional reactor-separator configurations by coupling reaction and separation operations.

The fundamental principle of reactive distillation involves conducting chemical reactions within a distillation column where simultaneous separation of products and reactants occurs. For glycolic acid production, this technology has been applied to esterification reactions that protect the acid functionality while enabling efficient separation from aqueous reaction mixtures [6] [7].

Experimental implementation of reactive distillation for glycolic acid systems utilizes distillation columns filled with catalytically active structured packing materials [7]. Sulfonated ion-exchange resin (Nafion NR50®) and extruded titanium dioxide-tungsten oxide (TiO₂-Wox) catalysts have demonstrated effectiveness as combined reaction and separation media [7].

Performance evaluation of reactive distillation systems shows significant improvements in glycolic acid conversion compared to conventional batch reactor systems. Without catalyst, glycolic acid conversion reaches only 14 percent in reactive distillation mode. However, incorporation of Nafion NR50® catalyst increases conversion to 30 percent, while TiO₂-Wox catalyst achieves 36 percent conversion [7].

The superior performance of TiO₂-Wox catalyst in reactive distillation compared to batch reactor operation results from enhanced hydrodynamics within the distillation column. The continuous removal of water as vapor shifts reaction equilibrium toward product formation while reducing mass transfer limitations. The presence of water vapor actually improves conversion rates by decreasing mass transfer resistance through reduced average diffusion coefficients [7].

Process modeling and simulation using ProSim® Plus software has provided insights into optimal operating conditions for reactive distillation systems [7]. Results indicate that higher ester yields are achieved when operating at low feed rates with reactive stripping configurations. When water is present in the feed, nonreactive stages including an enrichment region are required to achieve effective water vapor separation.

The integration of reactive distillation with heterogeneous catalysts offers several advantages over homogeneous catalyst systems. Heterogeneous catalysts eliminate the need for catalyst separation and purification steps, reducing process complexity and operating costs. The catalysts can be incorporated directly into structured packing materials, providing intimate contact between reactants and active sites while maintaining separation functionality.

Thermodynamic modeling for reactive distillation systems requires accurate representation of phase equilibria for all components including reactants, products, and potential side products. The non-random two-liquid (NRTL) model has proven suitable for representing binary behavior in glycolic acid systems, with experimentally determined binary parameters providing accurate predictions [6].

Kinetic studies reveal that heterogeneous catalytic reactions in reactive distillation can be accurately described using either pseudo-homogeneous models or Langmuir-Hinshelwood adsorption models [6]. The choice of kinetic model depends on the specific catalyst system and operating conditions, with both approaches providing satisfactory representation of experimental data.

The application of reactive distillation to glycolic acid production addresses several traditional challenges including product recovery from highly diluted aqueous solutions, prevention of thermal degradation, and reduction of polymerization side reactions. The continuous removal of products from the reaction zone minimizes degradation pathways while the moderate operating temperatures prevent thermal decomposition.

Advantages of reactive distillation include reduced capital costs through equipment consolidation, improved reaction yields through equilibrium shifting, reduced energy consumption through heat integration, and simplified process control. The technology particularly benefits reactions limited by chemical equilibrium, as continuous product removal drives reactions toward completion.

Limitations of reactive distillation include constraints on operating conditions that must satisfy both reaction and separation requirements, potential catalyst deactivation under distillation conditions, and complexity in process design and optimization. The technology is most suitable for reactions with appropriate volatility differences between reactants and products.

Future developments in reactive distillation for glycolic acid production focus on advanced catalyst formulations that provide enhanced activity and stability under distillation conditions. Structured packing designs with optimized mass transfer characteristics and improved catalyst distribution offer potential for further performance improvements.

Biotechnological Production Pathways

Biotechnological production pathways represent a rapidly evolving and environmentally sustainable approach to glycolic acid synthesis, leveraging the catalytic power of engineered microorganisms to convert renewable feedstocks into valuable chemical products [2] [3] [15] [16]. These methodologies offer the advantages of mild reaction conditions, high selectivity, renewable substrate utilization, and reduced environmental impact compared to traditional chemical synthesis routes.

Metabolic Engineering of Escherichia coli for Glycolic Acid Biosynthesis

Metabolic engineering of Escherichia coli has emerged as a leading biotechnological strategy for glycolic acid production, capitalizing on the organism's well-characterized metabolism, genetic tractability, and established industrial fermentation infrastructure [3] [15] [17] [16]. This approach involves systematic modification of cellular metabolic pathways to redirect carbon flux toward glycolic acid formation while optimizing cellular energetics and cofactor balance.

The fundamental strategy involves engineering artificial metabolic pathways that bypass natural cellular regulations and efficiently convert readily available sugars into glycolic acid. The most prominent pathway designs include the glyoxylate shunt modification, non-natural synthetic pathways, and hybrid approaches combining multiple metabolic modules [2] [3] [15] [16].

The glyoxylate shunt represents the natural metabolic pathway most closely related to glycolic acid production [2] [18]. This pathway involves the conversion of isocitrate to glyoxylate via isocitrate lyase (encoded by aceA), followed by reduction of glyoxylate to glycolic acid using NADPH-dependent glyoxylate reductase (encoded by ycdW) [18]. Successful implementation requires overexpression of key enzymes, attenuation of competing pathways, and optimization of cofactor availability.

Industrial implementation of glyoxylate shunt engineering has achieved remarkable production titers. A highly engineered Escherichia coli strain developed through systematic metabolic modifications produced 65 g/L glycolic acid at 90 percent of theoretical yield from glucose [17]. This achievement required 13 genetic modifications including overexpression of glyoxylate reductase, attenuation of isocitrate dehydrogenase, and deletion of competing pathways that consume glycolate or produce lactate and acetate.

Non-natural synthetic pathways have been designed to overcome limitations of natural metabolism, particularly regarding substrate specificity and carbon efficiency [3] [16]. The glycoptimus pathway represents a novel synthetic route that theoretically enables production of 3 moles glycolic acid per mole glucose and 2.5 moles glycolic acid per mole pentose sugar [3] [16]. This pathway requires overexpression of three native Escherichia coli genes: kdsD (D-arabinose-5-phosphate isomerase), fsaA (fructose-6-phosphate aldolase), and aldA (aldehyde dehydrogenase).

Experimental validation of the glycoptimus pathway demonstrated in vivo functionality with engineered Escherichia coli strains producing glycolic acid from glucose, xylose, and arabinose [3] [16]. However, achieved yields reached only 20-30 percent of theoretical maximum values, indicating substantial opportunities for further optimization. The best-performing strains achieved 0.48 mol glycolic acid per mol xylose and comparable yields from arabinose.

The Dahms pathway represents another important non-natural route that utilizes pentose sugars as substrates [15] [19] [20]. This pathway involves oxidation of xylose to xylonic acid, dehydration to 2-keto-3-deoxyxylonic acid, and aldolytic cleavage to glycolaldehyde and pyruvate. The glycolaldehyde is subsequently oxidized to glycolic acid using aldehyde dehydrogenase. Optimization of this pathway achieved production of 4.57 g/L glycolic acid with a yield of 0.46 g/g from xylose [15].

Strain engineering strategies for enhanced glycolic acid production involve systematic modification of central carbon metabolism to maximize carbon flux toward desired products. Key engineering targets include deletion of competing pathways (glycolate oxidase, methylglyoxal synthase), overexpression of rate-limiting enzymes, optimization of cofactor availability, and enhancement of substrate uptake [15] [20].

Cofactor engineering represents a critical aspect of metabolic engineering for glycolic acid production. Many key enzymes require specific cofactors (NADH, NADPH, ATP) that must be available in appropriate ratios for optimal pathway function [3] [16]. The glycoptimus pathway design specifically addresses redox balance by coupling NADH-producing reactions with oxidative phosphorylation for ATP generation.

Recent advances have explored the integration of multiple metabolic modules to achieve higher yields and expanded substrate utilization [15] [16]. Combining the Dahms pathway with glyoxylate shunt and reverse glyoxylate pathway enzymes enables more complete utilization of pentose carbons, achieving theoretical yields approaching 92 percent in some configurations.

Process optimization for biotechnological glycolic acid production involves careful control of fermentation conditions including temperature, pH, dissolved oxygen, nutrient availability, and substrate feeding strategies. Batch, fed-batch, and continuous cultivation modes each offer distinct advantages depending on specific strain characteristics and production objectives.

The development of two-phase cultivation strategies has shown promise for separating biomass formation from product synthesis phases [3]. Initial cultivation on permissive substrates enables biomass accumulation, followed by production phase cultivation on lignocellulosic sugars for glycolic acid synthesis. This approach addresses challenges related to growth-production coupling and substrate toxicity.

Metabolic burden represents a significant challenge in engineered strains expressing multiple heterologous pathways. The energy cost of protein synthesis and metabolic drain from pathway intermediates can negatively impact both growth and production performance. Careful optimization of expression levels and pathway balance is essential for achieving optimal performance.

Current biotechnological production yields vary significantly depending on pathway design, strain engineering, and cultivation conditions. The best-reported yields include 44 g/L glycolic acid from xylose at 0.44 g/g yield using the R1P pathway, and 65 g/L from glucose at 90 percent theoretical yield using an extensively engineered glyoxylate shunt strain [17] [21].

Future directions in metabolic engineering for glycolic acid production focus on systems-level optimization approaches including metabolic flux analysis, transcriptomic profiling, and computer-aided strain design. Advanced tools such as CRISPR-based genome editing, biosensor-based screening, and directed evolution of pathway enzymes offer potential for further performance improvements.

The economic viability of biotechnological glycolic acid production depends on achieving competitive production costs compared to chemical synthesis routes. Current biotechnological processes require further optimization to achieve industrial competitiveness, particularly regarding volumetric productivity, substrate costs, and downstream processing efficiency.

Glyoxylate Shunt Pathway Optimization in Microbial Systems

The glyoxylate shunt pathway represents a naturally occurring metabolic bypass that has been extensively exploited for biotechnological glycolic acid production due to its direct connection to glyoxylate metabolism and inherent carbon conservation properties [18] [22] [23] [21]. This pathway bypasses the oxidative decarboxylation steps of the tricarboxylic acid cycle, enabling carbon skeleton conservation that is essential for efficient glycolic acid synthesis from glucose and other substrates.

The fundamental biochemistry of the glyoxylate shunt involves two key enzymatic reactions catalyzed by isocitrate lyase (ICL, encoded by aceA) and malate synthase (encoded by glcB) [22] [23]. Isocitrate lyase cleaves isocitrate into succinate and glyoxylate, while malate synthase condenses glyoxylate with acetyl-CoA to form malate. For glycolic acid production, the glyoxylate intermediate is diverted from malate synthase and reduced to glycolic acid by glyoxylate reductase [18] [21].

The physiological regulation of the glyoxylate shunt presents both opportunities and challenges for metabolic engineering applications. Under natural conditions, the pathway is activated during growth on acetate or fatty acids as sole carbon sources, enabling net gluconeogenesis from two-carbon compounds [22] [23]. However, during growth on glucose, the pathway is typically repressed by catabolite repression mechanisms that must be overcome for efficient glycolic acid production.

Metabolic engineering strategies for glyoxylate shunt optimization have focused on relieving transcriptional repression, enhancing enzyme expression levels, and redirecting glyoxylate flux toward glycolic acid formation [17] [22]. Successful approaches include replacement of native promoters with constitutive or inducible promoters, overexpression of key enzymes, and deletion of competing metabolic pathways.

Industrial development of glyoxylate shunt-based glycolic acid production has achieved remarkable success through systematic strain engineering. The most advanced strains produce 65 g/L glycolic acid from glucose at 90 percent of theoretical yield, representing a significant achievement in biotechnological chemical production [17]. This performance required extensive genetic modifications including 13 specific alterations to redirect carbon flux and eliminate competing reactions.

Key engineering targets for glyoxylate shunt optimization include overexpression of isocitrate lyase (aceA) to increase glyoxylate formation, overexpression of glyoxylate reductase (ycdW) to enhance glycolic acid synthesis, and attenuation of isocitrate dehydrogenase activity to prevent glyoxylate consumption through the oxidative TCA cycle [15] [17] [22]. Additional modifications target competing pathways such as glycolate oxidase deletion to prevent product degradation.

The cofactor requirements of glyoxylate shunt pathways present significant metabolic engineering challenges. Glyoxylate reductase typically exhibits NADPH preference, creating potential redox imbalances during glucose utilization when NADPH availability may be limited [2] [3]. Various strategies have been employed to address this challenge including overexpression of NADPH-generating enzymes and engineering alternative cofactor specificities.

Directed evolution approaches have been successfully applied to enhance glyoxylate shunt performance under specific cultivation conditions [22]. Selection pressure created by deletion of essential anaplerotic pathways forces cells to rely on glyoxylate shunt activity for growth, enabling isolation of improved variants with enhanced pathway flux. Such evolutionary approaches have identified beneficial mutations in pathway enzymes and regulatory systems.

Process development for glyoxylate shunt-based production has explored various cultivation strategies including batch, fed-batch, and continuous modes [17] [24]. Optimization parameters include substrate concentration, pH control, temperature, dissolved oxygen levels, and nutrient supplementation. The development of two-phase processes separating growth and production phases has shown particular promise for maximizing productivity.

Alternative substrate utilization through glyoxylate shunt engineering has expanded beyond glucose to include xylose, arabinose, and other lignocellulosic sugars [15] [21]. Integration with pentose utilization pathways enables more complete utilization of biomass-derived feedstocks, addressing sustainability objectives while potentially reducing substrate costs.

The combination of glyoxylate shunt modification with other synthetic pathways has yielded synergistic improvements in glycolic acid production [15] [21]. For example, integration with the Dahms pathway enables more efficient utilization of pentose sugars, achieving yields of 0.62 g/g xylose compared to 0.44 g/g for Dahms pathway alone. These hybrid approaches demonstrate the value of systems-level metabolic engineering.

Enzyme engineering within the glyoxylate shunt has focused on improving catalytic properties and addressing bottlenecks in pathway flux [22] [19]. Isocitrate lyase represents a frequent target for protein engineering due to its central role in glyoxylate formation. Improvements in enzyme stability, activity, and substrate specificity have been achieved through rational design and directed evolution approaches.

The role of the glyoxylate shunt extends beyond glycolic acid production to encompass broader cellular stress responses and metabolic regulation [23]. Recent research has revealed connections between glyoxylate shunt activity and oxidative stress tolerance, antibiotic resistance, and biofilm formation. Understanding these connections provides insights for further optimization of biotechnological production systems.

Challenges in glyoxylate shunt optimization include metabolic burden from pathway overexpression, competition with essential cellular functions, and maintaining pathway activity under production conditions [22] [23]. The energy requirements for protein synthesis and metabolic flux through heterologous pathways can negatively impact overall cellular performance, requiring careful balance between production and growth.

Future developments in glyoxylate shunt optimization focus on systems biology approaches that consider global metabolic networks and regulatory interactions [22] [23]. Advanced computational tools including constraint-based modeling, transcriptomic analysis, and metabolomics enable more sophisticated optimization strategies that consider complex cellular interactions.

Enzymatic Conversion of Xylonic Acid and D-Xylose

The enzymatic conversion of xylonic acid and D-xylose represents a specialized biotechnological approach that leverages the Dahms pathway for efficient transformation of pentose sugars into glycolic acid, offering particular advantages for utilization of lignocellulosic biomass feedstocks [15] [19] [20] [21]. This methodology capitalizes on the abundance of pentose sugars in agricultural residues and forest biomass, addressing sustainability objectives while providing access to renewable substrate sources.

The Dahms pathway, also known as the oxidative D-xylose pathway, involves a four-step enzymatic sequence that converts D-xylose through D-xylonic acid to glycolic acid [19] [20]. The pathway includes D-xylose dehydrogenase (XDH), xylonolactonase (XylC), xylonate dehydratase (XylD), and aldolase (YagE), followed by aldehyde dehydrogenase (AldA) for glycolic acid formation.

The initial enzymatic step involves oxidation of D-xylose to D-xylonolactone catalyzed by NAD⁺-dependent xylose dehydrogenase [19]. This reaction represents the primary entry point for xylose utilization and has been extensively characterized using enzymes from various microbial sources. Caulobacter crescentus xylose dehydrogenase has demonstrated superior performance for this transformation, exhibiting appropriate kinetic properties and stability under biotechnological production conditions.

Xylonolactonase represents a critical but often overlooked component of the pathway, catalyzing the hydrolysis of D-xylonolactone to D-xylonic acid [19]. While this reaction can occur spontaneously, particularly at alkaline pH, enzymatic catalysis significantly accelerates the conversion rate. Caulobacter crescentus lactonase (CcXylC) has been identified as a metal-dependent enzyme that substantially improves D-xylonic acid formation across pH ranges from 6 to 8.

The rate-limiting step in the Dahms pathway involves dehydration of D-xylonic acid to 2-keto-3-deoxyxylonic acid catalyzed by xylonate dehydratase [19] [20]. This transformation requires careful optimization as it represents the primary bottleneck for overall pathway flux. Various dehydratase enzymes have been evaluated, with yagF from Escherichia coli demonstrating suitable activity for biotechnological applications, although further enzyme engineering efforts continue to seek improved variants.

Aldolytic cleavage of 2-keto-3-deoxyxylonic acid yields glycolaldehyde and pyruvate through the action of 2-keto-3-deoxyxylonic acid aldolase [15] [19] [20]. The enzyme yagE from Escherichia coli has proven appropriate for this transformation, exhibiting adequate specificity and activity levels. The glycolaldehyde product requires subsequent oxidation to glycolic acid using aldehyde dehydrogenase (aldA), which completes the pathway sequence.

In vitro reconstitution studies have provided detailed characterization of individual enzymatic steps and identification of pathway bottlenecks [19]. Multi-enzyme cascade reactions containing all necessary enzymes enable comprehensive evaluation of pathway performance and optimization of individual enzyme concentrations. These studies have confirmed the rate-limiting nature of xylonate dehydratase and the beneficial role of lactonase in pathway efficiency.

Metabolic engineering implementation of the Dahms pathway in Escherichia coli has achieved significant glycolic acid production from D-xylose [15] [20]. The most successful engineered strains produced 4.57 g/L glycolic acid with a yield of 0.46 g/g from D-xylose through systematic optimization of enzyme expression levels and elimination of competing pathways. This represents the highest reported yield for glycolic acid production in engineered Escherichia coli through the Dahms pathway.

Pathway optimization strategies have focused on balancing enzyme expression levels to eliminate bottlenecks while minimizing metabolic burden [15] [20]. Modular optimization approaches enable systematic evaluation of different enzyme combinations and expression levels. Results indicate that overexpression of xylonate dehydratase (yagF) is essential to overcome the primary bottleneck, while appropriate aldolase selection (yagE) significantly impacts overall pathway performance.

Integration of the Dahms pathway with other metabolic modifications has yielded synergistic improvements in glycolic acid production [15] [21]. Combination with glyoxylate bypass activation enables more efficient carbon utilization, achieving yields of 0.62 g/g xylose compared to 0.46 g/g for Dahms pathway alone. Additional modifications including reverse glyoxylate pathway enzymes can further enhance carbon conservation and improve theoretical yields.

Substrate specificity studies have demonstrated that the Dahms pathway can accommodate various pentose sugars beyond D-xylose, including L-arabinose and D-ribose with appropriate modifications [15] [19]. This flexibility enables utilization of diverse lignocellulosic hydrolysates containing mixed pentose sugars, increasing the versatility and economic attractiveness of the biotechnological approach.

Enzyme kinetics characterization has provided insights into optimal reaction conditions and potential limitations [19]. Xylonate dehydratase exhibits relatively low catalytic efficiency compared to other pathway enzymes, confirming its role as the rate-limiting step. Aldehyde dehydrogenase demonstrates high activity toward glycolaldehyde, ensuring efficient conversion to glycolic acid. Lactonase activity significantly enhances pathway flux, particularly under neutral pH conditions typical of biotechnological fermentations.

Process development for Dahms pathway-based glycolic acid production has explored various cultivation strategies and bioprocess optimization parameters [15] [20]. Fed-batch cultivation with controlled substrate feeding has shown advantages for maintaining optimal enzyme expression levels while preventing substrate inhibition. Temperature control, pH management, and dissolved oxygen optimization significantly impact overall pathway performance.

Alternative enzyme sources and engineering efforts continue to address pathway limitations, particularly the bottleneck imposed by xylonate dehydratase [19]. Screening of novel enolase family dehydratases from diverse microbial sources has identified potential improved variants, although significant challenges remain in finding enzymes with substantially enhanced catalytic properties for this specific transformation.

Future developments in enzymatic conversion of xylonic acid and D-xylose focus on protein engineering approaches to enhance enzyme performance, particularly for rate-limiting steps [19] [20]. Directed evolution, rational design, and computational enzyme design offer potential routes for developing improved biocatalysts. Additionally, systems-level optimization incorporating metabolic flux analysis and constraint-based modeling provides opportunities for further pathway enhancement.

Green Chemistry Approaches

Green chemistry approaches for glycolic acid production represent innovative methodologies that prioritize environmental sustainability, atom economy, and reduced environmental impact while maintaining economic viability [25] [26] [27] [28] [29]. These approaches encompass catalytic oxidation processes, sustainable synthesis strategies, and novel reaction pathways that minimize waste generation and utilize renewable feedstocks.

Catalytic Oxidation of 1,3-Dihydroxyacetone Using Cu/Al₂O₃

The catalytic oxidation of 1,3-dihydroxyacetone using copper-aluminum oxide catalysts represents an innovative green chemistry approach that enables sustainable co-synthesis of glycolic acid, formamides, and formates from readily available polyol substrates [30] [29]. This methodology offers significant advantages including mild reaction conditions, atom-economical transformations, and the utilization of renewable biomass-derived feedstocks.

The fundamental transformation involves selective oxidation of 1,3-dihydroxyacetone (DHA) through carbon-carbon bond cleavage to generate formaldehyde and glyoxylic acid intermediates, which subsequently undergo further transformation to yield glycolic acid and various co-products [29]. This process represents a unique approach to glycolic acid synthesis that simultaneously produces multiple valuable chemical products in a single catalytic operation.

Catalyst development for this transformation has focused on copper-aluminum oxide systems with optimized active site structure and distribution [31] [29]. The copper/aluminum oxide catalyst system provides dual functionality including oxidation capability through copper sites and acid-base properties through aluminum oxide support. The synergistic interaction between copper and aluminum oxide components enables selective carbon-carbon bond activation while maintaining high product selectivity.

Recent advances in catalyst synthesis have demonstrated the importance of copper loading optimization and support structure modification [31]. Self-synthesized aluminum oxide nanofibers with high specific surface area and abundant penta-coordinated aluminum sites provide superior support characteristics compared to conventional aluminum oxide materials. Chemical vapor deposition techniques enable high copper loading (up to 20 weight percent) while maintaining catalyst dispersion and stability.

The reaction mechanism for 1,3-dihydroxyacetone oxidation involves initial alcohol oxidation to ketone functionality, followed by carbon-carbon bond cleavage through retro-aldol reaction pathways [29]. Density functional theory calculations have provided insights into the mechanistic details, indicating that copper species enable precise activation of carbon-hydrogen and carbon-carbon bonds through directional electron transfer processes.

Experimental implementation of catalytic 1,3-dihydroxyacetone oxidation has demonstrated remarkable product selectivity and conversion efficiency under optimized conditions [29]. The process operates at room temperature under ambient pressure, representing significant advantages compared to high-temperature, high-pressure alternatives. The mild reaction conditions enable operation with renewable electricity sources and minimize energy consumption.

Process optimization studies have identified several critical parameters affecting catalytic performance including catalyst loading, reaction temperature, substrate concentration, and oxidant availability [29]. Optimal catalyst loadings typically range from 10-20 weight percent copper on aluminum oxide support, balancing activity and selectivity requirements. Reaction temperatures can be maintained at ambient conditions while achieving excellent conversion rates.

The co-synthesis aspect of this methodology represents a unique advantage that enables simultaneous production of multiple valuable products from a single substrate [29]. In addition to glycolic acid, the process yields formamides and formates that have significant commercial value in pharmaceutical, agricultural, and chemical industries. This multi-product approach improves overall process economics and atom utilization efficiency.

Mechanistic investigations using electron paramagnetic resonance spin-trapping and operando attenuated total reflection infrared spectroscopy have revealed detailed insights into reaction pathways and intermediate species [30] [29]. The reactions proceed through radical-relay mechanisms involving hydroxyl and hydroperoxyl radicals, with glycolic acid and formic acid serving as key intermediates in formamide synthesis pathways.

Sustainability assessment of the catalytic oxidation approach demonstrates significant environmental advantages compared to conventional glycolic acid production methods [26] [27]. Life cycle analysis indicates reduced fossil energy demand, decreased greenhouse gas emissions, and lower water resource consumption compared to coal-based chemical synthesis routes. The utilization of biomass-derived 1,3-dihydroxyacetone further enhances the sustainability profile.

Advanced catalyst characterization has revealed structure-activity relationships that guide catalyst optimization [31] [29]. X-ray photoelectron spectroscopy, transmission electron microscopy, and surface area analysis provide insights into active site distribution and catalyst morphology. These characterization results inform catalyst design strategies for enhanced performance and stability.

The integration of catalytic oxidation with renewable energy sources represents an important sustainability advantage [26] [27]. The mild reaction conditions enable operation using solar or wind-generated electricity, contributing to reduced carbon footprint and enhanced sustainability. Process integration studies have demonstrated feasibility of renewable energy-powered glycolic acid production with significant environmental benefits.

Economic analysis of catalytic oxidation processes indicates competitive production costs compared to conventional chemical synthesis routes, particularly when considering the value of co-products [29]. The atom-economical nature of the transformation and mild operating conditions contribute to favorable economics. Additionally, the utilization of renewable feedstocks provides long-term cost stability compared to fossil-based alternatives.

Challenges associated with catalytic oxidation include catalyst stability under prolonged operation, optimization of product selectivity, and scale-up considerations for industrial implementation [31] [29]. Catalyst deactivation mechanisms require investigation to ensure long-term operational stability. Additionally, product separation and purification strategies must be developed for multi-product systems.

Future developments in catalytic oxidation focus on catalyst enhancement through advanced synthesis techniques, incorporation of promoter elements, and optimization of support materials [31]. Single-atom catalysts and bimetallic systems offer potential for improved activity and selectivity. Additionally, process intensification through microreactor technology and continuous operation may enable further performance improvements.

Sustainable Co-Synthesis with Formamides and Formates

Sustainable co-synthesis strategies that simultaneously produce glycolic acid with formamides and formates represent an innovative approach to green chemical manufacturing that maximizes atom utilization and economic efficiency while minimizing environmental impact [30] [28] [29]. This methodology addresses the growing demand for sustainable chemical processes by developing integrated synthetic routes that produce multiple valuable products from renewable feedstocks.

The fundamental approach involves designing catalytic systems that enable controlled transformation of biomass-derived substrates into multiple valuable chemical products through carefully orchestrated reaction sequences [28] [29]. Rather than optimizing for single-product formation, these strategies embrace multi-product synthesis as a pathway to improved sustainability and economic viability.

Chemoenzymatic synthesis represents one promising approach for sustainable co-synthesis, combining the selectivity of enzymatic catalysis with the efficiency of chemical transformations [28]. The development of evolved formolase enzymes with improved activity at high formaldehyde concentrations enables efficient carbon-carbon coupling reactions followed by selective oxidation to yield glycolic acid and related products.

The formolase-catalyzed reaction involves thiamine pyrophosphate-mediated coupling of formaldehyde molecules to generate glycolaldehyde, which serves as a precursor for both glycolic acid and other valuable products [28]. Kinetic characterization and molecular dynamics simulations have revealed that evolved formolase variants stabilize key reaction intermediates, enhancing carbon-carbon coupling efficiency particularly at high substrate concentrations.

Controlled oxidation strategies using environmentally benign oxidants such as sodium chlorite or hydrogen peroxide enable selective conversion of glycolaldehyde to glycolic acid while maintaining compatibility with other synthetic transformations [28]. The choice of oxidant significantly impacts both product selectivity and environmental sustainability, with hydrogen peroxide offering particular advantages due to water as the sole byproduct.

Advanced catalytic systems for co-synthesis have been developed using zeolite-supported copper-based catalysts that demonstrate remarkable versatility for transforming glycerol derivatives into multiple products [30]. These systems enable simultaneous production of glycolic acid, formamides, and formates through controlled carbon-carbon bond cleavage and subsequent transformations.

The introduction of secondary metals such as zirconium into copper-based catalyst systems significantly enhances catalytic performance through modification of surface acidity and promotion of radical formation [30]. Catalyst characterization reveals that zirconium incorporation decreases medium to strong acidic sites while promoting formation of beneficial radical species that facilitate desired transformations.

Mechanistic studies using isotopic tracing experiments have confirmed that carbon atoms in glycolic acid products originate from glycerol derivatives, validating the proposed reaction pathways [30]. Combined electron paramagnetic resonance spin-trapping and operando infrared spectroscopy studies reveal that reactions proceed through radical-relay mechanisms involving aniline radicals and hydroxyl/hydroperoxyl radical intermediates.

Process integration strategies for co-synthesis systems require careful optimization of reaction conditions to balance the requirements of multiple product formation pathways [30] [28]. Temperature control, pH management, and oxidant availability must be optimized considering the entire product spectrum rather than individual transformations. This systems approach enables synergistic effects that enhance overall process performance.

Economic analysis of co-synthesis approaches demonstrates significant advantages compared to single-product processes due to improved atom utilization and diversified product streams [28] [29]. The production of multiple valuable products from single feedstock sources improves overall process economics while reducing waste generation. Market analysis indicates strong demand for all co-products, supporting commercial viability.

Sustainability assessment reveals substantial environmental benefits of co-synthesis strategies compared to conventional chemical manufacturing [28] [29]. Reduced waste generation, lower energy consumption, and utilization of renewable feedstocks contribute to improved sustainability metrics. Life cycle analysis demonstrates reduced greenhouse gas emissions and decreased environmental impact across multiple categories.

The development of one-pot synthesis strategies eliminates intermediate isolation and purification steps, further enhancing atom economy and reducing environmental impact [28]. Careful selection of compatible reaction conditions and catalyst systems enables sequential transformations in single reactor systems, minimizing energy consumption and waste generation.

Quality control and product specification considerations for co-synthesis systems require development of analytical methods capable of monitoring multiple products simultaneously [30] [28]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry enable comprehensive product analysis and process optimization.

Challenges in sustainable co-synthesis include optimization of catalyst selectivity for multiple products, development of efficient separation strategies for product mixtures, and scale-up considerations for integrated processes [30] [28]. The complexity of multi-product systems requires sophisticated process control and monitoring capabilities compared to single-product alternatives.

Future developments in sustainable co-synthesis focus on expanding the range of compatible substrates and products while maintaining high efficiency and selectivity [28] [29]. Advanced catalyst design incorporating machine learning approaches and high-throughput screening methods offer potential for discovering improved catalytic systems. Additionally, process intensification through continuous operation and advanced reactor designs may enable further performance improvements.

The integration of sustainable co-synthesis with circular economy principles represents an important future direction that considers the entire product lifecycle and waste stream utilization [28] [29]. Developing closed-loop processes that utilize all reaction products and minimize waste generation aligns with broader sustainability objectives while improving economic performance. This holistic approach to chemical manufacturing represents the future direction for sustainable glycolic acid production and related chemical processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; NKRA
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC]
Solid
COLOURLESS HYGROSCOPIC CRYSTALS.

Color/Form

Colorless, translucent solid
Solid glycolic acid forms colorless, monoclinic, prismatic crystals.
Orthorhombic needles from water; leaves from diethyl ethe

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

76.016043985 g/mol

Monoisotopic Mass

76.016043985 g/mol

Boiling Point

100 °C
BP: decomposes

Heavy Atom Count

5

Vapor Density

Relative vapor density (air = 1): 2.6

Density

1.49 at 25 °C/4 °C
Relative density (water = 1): 1.49

LogP

-1.11
-1.11 (LogP)
log Kow = -1.11
-1.11

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.
100 °C

Appearance

Solid powder

Melting Point

78-80 °C (alpha-modification); 63 °C (beta-modification, metastable)
MP: 79.5 °C
75 - 80 °C
80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WT12SX38S

Related CAS

26124-68-5
1932-50-9 (mono-potassium salt)
25904-89-6 (unspecified potassium salt)
2836-32-0 (mono-hydrochloride salt)
35249-89-9 (mono-ammonium salt)
39663-84-8 (mono-lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 3110 companies from 30 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 3110 companies. For more detailed information, please visit ECHA C&L website;
Of the 29 notification(s) provided by 3100 of 3110 companies with hazard statement code(s):;
H302 (86.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.97%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (23.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (25.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Hydroxyacetic acid occurs naturally in some plants and vegetables. Hydroxyacetic acid is a colorless, opaque and odorless solid. It is not very volatile or flammable, but is reactive. Hydroxyacetic acid is very soluble in water. USE: Hydroxycetic acid is widely used in metal processing. It is used in oil well operations and as an etching agent. Hydroxyacetic acid is used for fabric dyeing, printing and in leather tanning. It is also an ingredient in some household cleaning products. Hydroxyacetic acid is used by dermatologists to treat skin problems and is in many over-the-counter personal care products. It is used in cosmetics as an exfoliant. It is allowed to be used as an adhesive in food packaging products. EXPOSURE: Human exposure to hydroxyacetic acid is most likely to occur when using skin products and household cleaners that contain this compound. Lesser exposure will be from ingestion of certain vegetables and fruits consumed in a normal diet. Hydroxyacetic acid is associated with tobacco: reported either as a natural component of tobacco, in tobacco smoke, or as an additive for one or more types of tobacco products. Exposure may also occur by breathing cigarette smoke. Hydroxyacetic acid is quickly broken down in air. It does not evaporate from shallow soils and surface water. Hydroxyacetic acid can pass through the soil. Any that remains in soil or water will be broken down by bacteria or other microorganisms. Hydroxyacetic acid is not expected to build up in animals. RISK: The normal hydroxyacetic acid levels in plants and foods present little danger by ingestion or skin contact. Contact with high levels of hydroxyacetic acid causes severe skin irritation. Prolonged exposure to high levels may cause skin burns. Eye contact may cause permanent damage. Ingestion of very high levels of hydroxyacetic acid may cause corrosion of mucous membranes with stomach pain, nausea, and exhaustion. Kidney damage or death may occur from extremely high levels.The Department of Health and Human Services (DHHS), National Toxicology Program (NTP) has not listed hydroxyacetic acid as a human carcinogen. (1-4; SRC, 2014)

Therapeutic Uses

Keratolytic Agents
Glycolic acid is a member of the alpha-hydroxy acid (AHA) family, which ... has been used for centuries as a cutaneous rejuvenation treatment. Recently it has proved to be a versatile peeling agent and it is now widely used to treat many defects of the epidermis and papillary dermis in a variety of strengths, ranging from 20% to 70%, depending on the condition being treated. People of almost any skin type and color are candidates, and almost any area of the body can be peeled...
Glycolic acid has been used by dermatologists for years to treat skin disorders and is a component of many over-the-counter personal care products. No systemic toxicity has been noted as a result of these uses.
Chemical peeling, also known as chemoexfoliation or dermapeeling, is performed to improve the skin's appearance as it reduces the wrinkles caused by aging and the features of photoaged skin. Although the best results are obtained with deep /phenol/ peels, the medium-depth peels allow to obtain excellent results without the dangerous side effects of deep peels. Medium-depth peelings are performed with trichloroacetic acid (TCA) at 35-50% alone or at 35% in combination with Jessner's solution, 70% glycolic acid, and solid CO(2)...
For more Therapeutic Uses (Complete) data for HYDROXYACETIC ACID (27 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Keratolytic Agents

Mechanism of Action

Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species.
The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient.

Vapor Pressure

0.02 [mmHg]
2.0X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

79-14-1
26124-68-5
1932-50-9
25904-89-6

Absorption Distribution and Excretion

The penetration of 10% aq. glycolic acid, adjusted to pH 3.8 using either ammonium or sodium hydroxide, was examined using separated Yucatan minipig epidermis and full thickness hairless mouse skin. A 200 uL-aliquot of each formulation was applied to an area of a Franz diffusion cell, and glycolic acid was analyzed using liquid scintillation counting. Using an occlusive patch, penetration was linear with a lag time of less than 15 mm. After 8 hr, 0.8 and 1.6% of the ammonium and sodium salts penetrated, respectively, using the pig skin model and 1.8 and 2.3% of the ammonium and sodium salts penetrated, respectively, using the mouse skin model. Under open patch conditions, penetration was not linear and lag time was greater than 15 mm. Using the pig skin model, 1.1 and 0.7% of the ammonium and sodium salts penetrated, respectively, and using the mouse skin model, 0.6 and 0.9% of the ammonium and sodium salts penetrated, respectively.
The skin penetration of (14)C-glycolic acid was studied using an in vitro system in which a cream formulation was applied to pig skin at a dose of 5 mg/0.79 sq cm skin without an occlusive patch. It was determined that 3.1% of the applied glycolic acid penetrated the skin.
Two female rhesus monkeys were dosed orally with 4 mL/kg of 500 mg/kg homogenous 1-(14)C-glycolic acid, 0.73 uC/mmol, in aq. solution via stomach tube. Urine was collected at intervals of 0-8, 8-24, 24-48, 48-72, and, for one monkey, 72-96 hr. Over a 72 hr period one animal excreted, as a percentage of the dose, 53.2% (14)C, 51.4% of which was excreted in the urine; 51.4% of the dose was excreted in the first 24 hr. The second animal excreted a total of 42.2% (14)C over 96 hr, 36.6% of which was excreted in the urine; 34.1% of the dose was excreted in the first 24 hr. (The greater amount of fecal radioactivity observed for this monkey could have been due to urinary radioactivity contamination.) Very little of the dose was converted to radioactive glyoxylic, hippuric, or oxalic acid.
Skin penetration of 10% aq. Glycolic acid was determined in vitro using human female (age 87 years) abdominal skin. The aq. solution was prepared by adding 0.8 mL 12.473% glycolic acid solution to 0.2 mL of (2-(14)C) glycolic acid solution, 44 mCi/mmol or 250 iCi/mL that contained 0.216 mg glycolic acid. The pH of a mixture containing 0.8 mL of the 12.473% glycolic acid solution and 0.2 mL of water was 3.72. Skin integrity was assessed by determining the permeability coefficient of tritiated water. Twenty uL of 10% aq. glycolic acid solution, 2 mg active, was placed on the stratum corneum surface; 13 replicates were used. Samples of 200 uL, which were taken 1, 2, 4, 6, 8, and 24 hr after application, were counted using a liquid scintillation counter. The skin surface was rinsed 3 times after the 24 hr sample was taken. The average total absorption over 24 hr 2.6 +/= 0.37 ug/sq cm representing 0.15 +/= 0.02% of the applied dose. A lag time of approximately 3.8 hr was followed by a period of steady-state diffusion at a rate of 0.13 ug/sq cm/hr. After 24 hr, 48 +/= 0.05% of the dose was recovered in the skin and 0.15 +/= 0.02% was found in the receptor phase. Total recovery was 102.9% +/= 2.9%.
For more Absorption, Distribution and Excretion (Complete) data for HYDROXYACETIC ACID (14 total), please visit the HSDB record page.

Metabolism Metabolites

The kinetics of orally administered ethylene glycol (EG) and its major metabolites, glycolic acid (GA) and oxalic acid (OX), in pregnant (P; gestation day 10 at dosing, GD 10) rats were compared across doses, and between pregnant and nonpregnant (NP) rats. Groups of 4 jugular vein-cannulated female rats were administered 10 (P and NP), 150 (P), 500 (P), 1000 (P), or 2500 (P and NP) mg (13)C-labelled EG/kg body weight. Serial blood samples and urine were collected over 24-hr postdosing, and analyzed for EG, GA, and OX using GC/MS techniques. Pharmacokinetic parameters including Cmax, Tmax, AUC, and beta-t(1/2) were determined for EG and GA. Pregnancy status (GD 10-11) had no impact on the pharmacokinetic parameters investigated. Blood levels of GA were roughly dose-proportional from 10 to 150 mg EG/kg, but increased disproportionately from 500 to 1000 mg EG/kg. EG and GA exhibited dose-dependent urinary elimination at doses > or = 500 mg EG/kg, probably due to saturation of metabolic conversion of EG to GA, and of GA to downstream metabolites. The shift to nonlinear kinetics encompassed the NOEL (500 mg EG/kg) and LOEL (1000 mg EG/kg) for developmental toxicity of EG in rats, providing additional evidence for the role of GA in EG developmental toxicity. The peak maternal blood concentration of GA associated with the LOEL for developmental toxicity in the rat was quite high (363 microg/g or 4.8 mM blood). OX was a very minor metabolite in both blood and urine at all dose levels, suggesting that OX is not important for EG developmental toxicity.
The disposition of dichloroacetic acid (DCA) was investigated in Fischer 344 rats over the 48 hr after oral gavage of 282 mg/kg of 1- or 2-(14C)DCA (1-DCA or 2-DCA) and 28.2 mg/kg of 2-DCA... The major urinary metabolites were glycolic acid, glyoxylic acid, and oxalic acid. DCA and its metabolites accumulated in the tissues and were eliminated slowly....
The accumulation of glycolate and the elimination kinetics of ethylene glycol (EG) /was examined in/ ... male Sprague-Dawley rats and mixed breed dogs... . EG was administered by gavage ... . The peak plasma level of EG occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of EG elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats, although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as EG, suggesting a slower rate of elimination of the metabolite than that of EG. Renal excretion of EG was an important route for its elimination, accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose... /Glycolate/
1,2-(14)C-Ethylene glycol (EG) was given to female CD (Sprague-Dawley) rats and CD-1 mice in order to determine tissue distribution and metabolic fate after intravenous (iv), peroral (po), and percutaneous (pc) doses. Rats were given doses of 10 or 1000 mg/kg by each route, and additional pc doses of 400, 600 or 800 mg/kg. Mice were also given iv and po doses of 10 or 1000 mg/kg, and intermediate po doses of 100, 200 or 400 mg/kg. Mice were given po doses of 100 or 1000 mg/kg, and both species were given a 50% (w/w) aqueous po dose to simulate antifreeze exposure. For both species, EG is very rapidly and almost completely adsorbed after po doses. ... The tissue distribution of EG following either iv or po routes was essentially the same, with similar percentages recovered for each dose by both routes and for either species. Cutaneously-applied EG was slowly and rather poorly adsorbed in both species, in comparison with po-dose administration, and urinalysis after undiluted po doses indicated that EG probably penetrates rat skin in the parent form. There was an absence in both species of dose-dependent changes in disposition and elimination following the pc application of EG. (14)C-labelled EG, glycolic acid and/or oxalic acid accounted for the majority of the detectable radioactivity in the urine samples from all dose routes in the rat, while glycoaldehyde and glyoxylic acid were not detected in any of the urine fractions evaluated. Similar increases in glycolate production with increasing dose were also observed in mouse urine samples from iv and po dosing. Also, glyoxylate and oxalate were absent from mouse urine...
For more Metabolism/Metabolites (Complete) data for HYDROXYACETIC ACID (9 total), please visit the HSDB record page.
The main path of the degradation of glycolic acid is to glyoxylic acid. This reaction is mediated by lactic dehydrogenase or glycolic acid oxidase. Once glyoxylic acid is formed, it is apparently degraded very rapidly to a variety of products, a few of which have been observed. Its breakdown to 2-hydroxy-3-oxoadipate it is thought, is mediated by thiamine pyrophosphate in the presence of magnesium ions. The formation of glycine involves pyridoxal phosphate and glyoxylate transaminase, whereas the formation of carbon dioxide and water via formic acid apparently involves coenzyme A (CoA) and flavin mononucleotides. (T29)

Wikipedia

Polyglycolide
Glycolic_acid
Citronellol

Drug Warnings

FDA has considered evidence that suggests that topically applied cosmetic products containing alpha hydroxy acids (AHAs) as ingredients may increase the sensitivity of skin to the sun while the products are used and for up to a week after use is stopped, and that this increased skin sensitivity to the sun may increase the possibility of sunburn. ... As an interim measure, while FDA continues to review the data on AHAs to address the potential for this increased skin sensitivity to the sun, FDA is recommending that the labeling of a cosmetic product that contains an AHA as an ingredient and that is topically applied to the skin or mucous membrane bear a statement that conveys the following information. The information in the AHA labeling statement is consistent with FDA's current thinking on sun protection. Sunburn Alert: This product contains an alpha hydroxy acid (AHA) that may increase your skin's sensitivity to the sun and particularly the possibility of sunburn. Use a sunscreen, wear protective clothing, and limit sun exposure while using this product and for a week afterwards. /Alpha hydroxy acids/
1989-1996 Consumer adverse experience reports that were submitted to FDA headquarters and to FDA district offices on alpha hydroxy acid (AHA)-containing products /were evaluated/. Typical adverse reactions included "severe redness, swelling (especially in the area of the eyes), burning, blistering, bleeding, scarring, rash, itching, contact dermatitis, skin discoloration (reportedly permanent), and adverse neurological responses." Some of the individuals submitting an adverse experience report were seen by a physician, and at least one adverse report involved professional application and at least one involved a product prescribed by a dermatologist. FDA's submittal stated that "in addition to consumer reports of adverse reactions, letters have also been received from dermatologists treating patients suffering from injuries resulting from the use of these (AHA-containing) products". /Alpha hydroxy acids/

Biological Half Life

... ethylene glycol and glycolate were distributed in total body water with plasma half-lives of 8.4 and 7.0 hr respectively.
Rats given 1, 5, and 10 mL/kg diethylene glycol eliminated diethylene glycol in their urine with half lives of 6, 6, and 12 hr assuming first order kinetics. More detailed analysis showed that 6, 9, and 18 hr after dosing with 1, 5, and 10 mL/kg diethylene glycol elimination of (14)C activity followed zero order kinetics then changed to first order kinetics with a half life of 3 hr. Rats dosed with 3 and 5 mL/kg ethylene glycol excreted unchanged ethylene glycol in their urine with half lives of 4.5 and 4.1 hr respectively.

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

Hydroxyacetic acid is produced commercially in the United States (Du Pont) by treating formaldehyde or trioxymethylene with carbon monoxide and water in the presence of acid catalysts at >30 MPa.
Glycolic acid is usually produced by hydrolysis of molten monochloroacetic acid with 50% aqueous sodium hydroxide at 90-130 °C. The resulting glycolic acid solution has a concentration of ca. 60% and contains 12-14% sodium chloride. The salt may be removed by evaporative concentration, followed by extraction of the acid with acetone. Attempts have also been made to conduct the hydrolysis with acid catalysts at 150-200 °C with water or steam under pressure. In this case, the byproduct is hydrogen chloride, rather than sodium chloride, which can be removed by distillation. The principal disadvantage of the method is the need for relatively large volumes of water.
Made by action of sodium hydroxide on monochloroacetic acid; also by electrolytic reduction of oxalic acid.
From chloroacetic acid by reaction with sodium hydroxide, or by reduction of oxalic acid.
For more Methods of Manufacturing (Complete) data for HYDROXYACETIC ACID (7 total), please visit the HSDB record page.

General Manufacturing Information

Utilities
Wholesale and Retail Trade
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
Acetic acid, 2-hydroxy-: ACTIVE
Constituent of sugar cane juice
Hydroxyacetic acid is produced commercially in the United States as an intermediate in the manufacture of ethylene glycol

Analytic Laboratory Methods

Separations and determinations of organic acids in pulp waste water by liquid chromatography using a heat detector.
Glycolic acid may be detected qualitatively by the violet color formed with 2,7-dihydroxynaphthalene. The preferred method of quantitative analysis (in the absence of other acidic or hydrolyzable substances) is acidimetric titration. Because of the tendency of lactide formation free and total acid must be determined separately.

Clinical Laboratory Methods

The misuse of the commonly used chemical diethylene glycol (DEG) has led to many poisonings worldwide. Methods were developed for analysis of DEG and its potential metabolites; ethylene glycol, glycolic acid, oxalic acid, diglycolic acid and hydroxyethoxy acetic acid in human urine, serum and cerebrospinal fluid samples, collected following a DEG-associated poisoning in the Republic of Panama during 2006. In addition, methods were developed for rat blood, urine, kidney and liver tissue to support toxicokinetic analysis during the conduct of DEG acute toxicity studies in the rat. Sample analysis was conducted using two techniques; ion chromatography with suppressed conductivity and negative ion electrospray ionization with MS detection or with gas chromatography using electron impact ionization or methane negative chemical ionization with MS detection. Stable-isotope-labeled analogs of each analyte were employed as quantitative internal standards in the assays.
Colorimetric and gas chromatographic procedures for glycolic acid in serum.

Storage Conditions

Separated from strong oxidants, metals, sulfides, cyanides, strong bases and food and feedstuffs. Dry.
Keep container tightly closed in a dry and well - ventilated place.
Do not contaminate water, food, or feed by storage ... . Store out of reach of children.

Interactions

The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient.
... This study was performed in order to determine whether short-term dermal treatment with glycolic acid, a representative alpha-hydroxy acid (AHA), can enhance the damaging effects of UV light. The duration of the effect of AHAs on the sensitivity of skin to UV light was also examined. ... The backs of 29 Caucasian subjects were treated, once daily, 6 days per week with either 10% glycolic acid (pH 3.5) or placebo in a randomized double-blinded study. At the end of 4 weeks, sites within each treated area were exposed to 1.5 MED of UV light, determined on previously untreated skin. Specimens were obtained for enumeration of sunburn cells (SBCs) in the first group of subjects (n = 16), whereas cyclobutyl pyrimidine dimers (CPDs) in DNA were determined in the second group (n = 13). The minimal erythema dose (MED) in each site was also determined in the first group of subjects. Sunburn cells and MEDs were re-evaluated in the first group 1 week after discontinuing AHA applications. ... Glycolic acid caused enhanced sensitivity to UV light measured as increased SBC induction and lowered MEDs. Cyclobutyl pyrimidine dimers were elevated but not to a statistically significant level. No differences in SBCs or MEDs were evident after a week of discontinued treatments...
Hairless mice were irradiated thrice weekly for 10 weeks with UVB. In the 10-week postirradiation period, the mice were treated topically five times per week with tretinoin (0.05%), glycolic acid (10%), benzalkonium chloride (1.0%), sodium lauryl sulfate (5%), croton oil (5%) and the water - propylene glycol vehicle... Tretinoin-treated skin had increased amounts of collagen and type III procollagen whereas irritant- and peeling agent-treated skins were similar to vehicle-treated controls.
Glycolic acid, a depressant antagonizing the convulsant action of strychnine in spinal cord of cats.
For more Interactions (Complete) data for HYDROXYACETIC ACID (11 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Mekas M, Chwalek J, MacGregor J, Chapas A. An Evaluation of Efficacy and Tolerability of Novel Enzyme Exfoliation Versus Glycolic Acid in Photodamage Treatment. J Drugs Dermatol. 2015 Nov;14(11):1306-19. PubMed PMID: 26580881.
2: Sarkar R, Garg V, Bansal S, Sethi S, Gupta C. Comparative Evaluation of Efficacy and Tolerability of Glycolic Acid, Salicylic Mandelic Acid, and Phytic Acid Combination Peels in Melasma. Dermatol Surg. 2016 Mar;42(3):384-91. doi: 10.1097/DSS.0000000000000642. PubMed PMID: 26859648.
3: Li BL, Zhang ZG, Du LL, Wang W. Chiral resolutions of (9-anthryl)methoxyacetic acid and (9-anthryl)hydroxyacetic acid by capillary electrophoresis. Chirality. 2008 Jan;20(1):35-9. PubMed PMID: 17960539.
4: Ibrahim ZA, Gheida SF, El Maghraby GM, Farag ZE. Evaluation of the efficacy and safety of combinations of hydroquinone, glycolic acid, and hyaluronic acid in the treatment of melasma. J Cosmet Dermatol. 2015 Jun;14(2):113-23. doi: 10.1111/jocd.12143. Epub 2015 Apr 6. PubMed PMID: 25847063.
5: Prestes PS, Oliveira MM, Leonardi GR. Randomized clinical efficacy of superficial peeling with 85% lactic acid versus 70% glycolic acid. An Bras Dermatol. 2013 Nov-Dec;88(6):900-5. doi: 10.1590/abd1806-4841.20131888. PubMed PMID: 24474097; PubMed Central PMCID: PMC3900339.
6: Koivistoinen OM, Kuivanen J, Barth D, Turkia H, Pitkänen JP, Penttilä M, Richard P. Glycolic acid production in the engineered yeasts Saccharomyces cerevisiae and Kluyveromyces lactis. Microb Cell Fact. 2013 Sep 23;12:82. doi: 10.1186/1475-2859-12-82. PubMed PMID: 24053654; PubMed Central PMCID: PMC3850452.
7: Osman NI, Roman S, Bullock AJ, Chapple CR, MacNeil S. The effect of ascorbic acid and fluid flow stimulation on the mechanical properties of a tissue engineered pelvic floor repair material. Proc Inst Mech Eng H. 2014 Sep;228(9):867-75. doi: 10.1177/0954411914549393. PubMed PMID: 25313023.
8: Hashim P. The effect of Centella asiatica, vitamins, glycolic acid and their mixtures preparations in stimulating collagen and fibronectin synthesis in cultured human skin fibroblast. Pak J Pharm Sci. 2014 Mar;27(2):233-7. PubMed PMID: 24577907.
9: Takenaka Y, Hayashi N, Takeda M, Ashikaga S, Kawashima M. Glycolic acid chemical peeling improves inflammatory acne eruptions through its inhibitory and bactericidal effects on Propionibacterium acnes. J Dermatol. 2012 Apr;39(4):350-4. doi: 10.1111/j.1346-8138.2011.01321.x. Epub 2011 Sep 28. PubMed PMID: 21950544.
10: Pereañez JA, Patiño AC, Rey-Suarez P, Núñez V, Henao Castañeda IC, Rucavado A. Glycolic acid inhibits enzymatic, hemorrhagic and edema-inducing activities of BaP1, a P-I metalloproteinase from Bothrops asper snake venom: insights from docking and molecular modeling. Toxicon. 2013 Sep;71:41-8. doi: 10.1016/j.toxicon.2013.05.013. Epub 2013 May 30. PubMed PMID: 23726855.
11: Maia Campos PM, Gaspar LR, Gonçalves GM, Pereira LH, Semprini M, Lopes RA. Comparative effects of retinoic acid or glycolic acid vehiculated in different topical formulations. Biomed Res Int. 2015;2015:650316. doi: 10.1155/2015/650316. Epub 2015 Jan 6. PubMed PMID: 25632398; PubMed Central PMCID: PMC4302967.
12: Guo R, Chai W, Rideout JM, Lawson AM, Lim CK. Isolation and characterization of beta-hydroxypropionic acid- and hydroxyacetic acid-uroporphyrin I in the urine of a patient with congenital erythropoietic porphyria by high performance liquid chromatography and liquid secondary ion mass spectrometry. Biomed Chromatogr. 1990 Jul;4(4):141-3. PubMed PMID: 2207373.
13: Zhang H, Shi L, Mao X, Lin J, Wei D. Enhancement of cell growth and glycolic acid production by overexpression of membrane-bound alcohol dehydrogenase in Gluconobacter oxydans DSM 2003. J Biotechnol. 2016 Nov 10;237:18-24. doi: 10.1016/j.jbiotec.2016.09.003. Epub 2016 Sep 9. PubMed PMID: 27619641.
14: Manabe N, Kirikoshi R, Takahashi O. Glycolic acid-catalyzed deamidation of asparagine residues in degrading PLGA matrices: a computational study. Int J Mol Sci. 2015 Mar 31;16(4):7261-72. doi: 10.3390/ijms16047261. PubMed PMID: 25837471; PubMed Central PMCID: PMC4425015.
15: Hložek T, Bursová M, Čabala R. Simultaneous and cost-effective determination of ethylene glycol and glycolic acid in human serum and urine for emergency toxicology by GC-MS. Clin Biochem. 2015 Feb;48(3):189-91. doi: 10.1016/j.clinbiochem.2014.12.002. Epub 2014 Dec 10. PubMed PMID: 25500419.
16: Chaudhary S, Dayal S. Efficacy of combination of glycolic acid peeling with topical regimen in treatment of melasma. J Drugs Dermatol. 2013 Oct;12(10):1149-53. PubMed PMID: 24085051.
17: Gao X, Ma Z, Yang L, Ma J. Enhanced bioconversion of ethylene glycol to glycolic acid by a newly isolated Burkholderia sp. EG13. Appl Biochem Biotechnol. 2014 Oct;174(4):1572-1580. doi: 10.1007/s12010-014-1114-9. Epub 2014 Aug 16. PubMed PMID: 25123362.
18: Ellis-Hutchings RG, Moore NP, Marshall VA, Rasoulpour RJ, Carney EW. Disposition of glycolic acid into rat and rabbit embryos in vitro. Reprod Toxicol. 2014 Jul;46:46-55. doi: 10.1016/j.reprotox.2014.02.005. Epub 2014 Mar 2. PubMed PMID: 24598581.
19: Casalini T, Rossi F, Santoro M, Perale G. Structural characterization of poly-l-lactic acid (P(L)LA) and poly(glycolic acid)(PGA) oligomers. Int J Mol Sci. 2011;12(6):3857-70. doi: 10.3390/ijms12063857. Epub 2011 Jun 10. PubMed PMID: 21747712; PubMed Central PMCID: PMC3131596.
20: Sharad J. Combination of microneedling and glycolic acid peels for the treatment of acne scars in dark skin. J Cosmet Dermatol. 2011 Dec;10(4):317-23. doi: 10.1111/j.1473-2165.2011.00583.x. PubMed PMID: 22151943.

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